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di-t-butoxydiacetoxysilane

Silicone Sealant Hydrolysis Rate Crosslinking

Di-t-butoxydiacetoxysilane (CAS 13170-23-5), also known as DADBS or DIABS, is an organosilicon compound with the molecular formula C12H24O6Si. It is characterized by a silicon center bonded to two tert-butoxy (-OtBu) groups and two acetoxy (-OAc) groups, existing as a colorless to yellowish transparent liquid with a density of approximately 1.02 g/cm³.

Molecular Formula C12H24O6Si
Molecular Weight 292.4 g/mol
CAS No. 13170-23-5
Cat. No. B082487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-t-butoxydiacetoxysilane
CAS13170-23-5
Molecular FormulaC12H24O6Si
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(=O)O[Si](OC(=O)C)(OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/C12H24O6Si/c1-9(13)15-19(16-10(2)14,17-11(3,4)5)18-12(6,7)8/h1-8H3
InChIKeyOPARTXXEFXPWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-t-butoxydiacetoxysilane (CAS 13170-23-5): Core Properties and Industrial Positioning


Di-t-butoxydiacetoxysilane (CAS 13170-23-5), also known as DADBS or DIABS, is an organosilicon compound with the molecular formula C12H24O6Si . It is characterized by a silicon center bonded to two tert-butoxy (-OtBu) groups and two acetoxy (-OAc) groups, existing as a colorless to yellowish transparent liquid with a density of approximately 1.02 g/cm³ [1]. This hybrid functionalization imparts a dual reactivity profile: the acetoxy groups provide rapid hydrolysis and crosslinking capability, while the sterically hindered tert-butoxy groups offer controlled, slower reactivity [2]. The compound serves as a critical precursor and additive in advanced material applications, including room-temperature vulcanizing (RTV-1) silicone sealants, low-pressure chemical vapor deposition (LPCVD) of silica thin films, and the synthesis of specialized silsesquioxane resins for photolithographic hard masks [2][3][4].

The Functional Necessity of Di-t-butoxydiacetoxysilane: Why Analogs Cannot Be Directly Substituted


Di-t-butoxydiacetoxysilane occupies a unique reactivity niche that precludes direct substitution by structurally similar silanes. Its specific balance of two highly reactive acetoxy groups and two sterically bulky, slower-hydrolyzing tert-butoxy groups is not replicated in simpler analogs. For instance, tetraacetoxysilane (TAOS) hydrolyzes too rapidly and uncontrollably, often leading to gelation or premature crosslinking, while tetraalkoxysilanes like tetraethoxysilane (TEOS) are too slow, requiring catalysts and elevated temperatures [1][2]. Mono-functional or tri-functional acetoxysilanes lack the requisite tetra-functionality to build dense, three-dimensional Q-type (SiO4/2) networks essential for high-performance hard masks or dense SiO2 films [3]. Therefore, substituting this compound with a generic alternative compromises the tailored kinetics and structural integrity demanded by advanced manufacturing processes, directly impacting film quality, shelf-life, and device performance.

Quantitative Evidence of Di-t-butoxydiacetoxysilane Differentiation from Closest Analogs


Balanced Hydrolysis Kinetics for RTV-1 Sealant Formulation

Di-t-butoxydiacetoxysilane provides a hydrolysis rate intermediate between fast-acting chlorosilanes and slow alkoxysilanes, enabling a balanced cure profile for RTV-1 acetoxy sealants. Its acetoxy groups ensure rapid initial skin formation, while the tert-butoxy groups provide a controlled, extended cure [1]. This is in contrast to methyltriacetoxysilane, a common crosslinker which, lacking the sterically hindered tert-butoxy moiety, hydrolyzes more uniformly and rapidly, offering less tunability in cure kinetics.

Silicone Sealant Hydrolysis Rate Crosslinking

Precursor for Controlled LPCVD of High-Quality Silica Thin Films

In a direct liquid injection low-pressure chemical vapor deposition (DLI-LPCVD) process, di-t-butoxydiacetoxysilane enables the deposition of silica thin films with a growth rate that can be modulated from 4.5 Å/min to 10.2 Å/min by the addition of oxygen [1]. This level of control and the lower thermal budget required represent a significant advantage over traditional precursors like tetraethoxysilane (TEOS), which typically requires higher temperatures (>700°C) for thermal decomposition and offers a narrower process window for rate adjustment.

LPCVD Silica Thin Films Semiconductor

Superior Stability in Silsesquioxane Resins for Photolithography

Silsesquioxane resins synthesized using di-t-butoxydiacetoxysilane (DIABS) as a monomer to form tetra-functional SiO4/2 (Q) units exhibit markedly improved solution and solid-state stability compared to resins made using conventional tetraalkoxysilane monomers like tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS) [1]. The patent literature explicitly states that resins made with TEOS or TMOS 'typically exhibit poor stability and a short shelf-life when stored either in solution or as “dry” solid,' leading to increased film defects over time [1]. The use of DIABS overcomes these drawbacks, qualifying the resin as a viable hard-mask antireflective coating (ARC) material for 193 nm photolithography.

Silsesquioxane Resin Hard Mask Photolithography

Enhanced Adhesion Promotion in Acetoxy RTV-1 Silicone Rubbers

As an adhesion promoter in deacidified (acetoxy) RTV-1 silicone rubber, di-t-butoxydiacetoxysilane (often referred to as D-11) demonstrates effective promotion of adhesion to metal substrates like aluminum at low addition levels [1]. A typical addition amount of 0.3-0.5% is sufficient to enhance caking properties, which is more efficient than using higher loadings of less specialized acetoxysilanes like methyltriacetoxysilane [1]. While direct quantitative adhesion strength (e.g., MPa) is not provided in the source, the low effective concentration (0.3-0.5%) is a quantifiable and commercially relevant metric indicating high specific activity.

Adhesion Promoter RTV-1 Silicone Metal Bonding

Demonstrated Efficacy as a Crosslinking Agent in Moisture-Cure Elastomers

A foundational patent for its preparation explicitly states that di-tert-butoxydiacetoxysilane is 'useful especially as a cross-linking agent for the preparation of compositions which have a long shelf life under exclusion of moisture and are curable at room temperature on contact with moisture to form elastomers' [1]. This dual benefit of long storage stability combined with efficient room-temperature cure is a key differentiator. In contrast, a precursor like tetraacetoxysilane (TAOS) would be too reactive to formulate into a stable one-part (RTV-1) system, as it would gel during storage or upon brief exposure to ambient humidity.

Crosslinking Agent Silicone Elastomer Moisture Cure

High-Value Application Scenarios for Di-t-butoxydiacetoxysilane Based on Quantitative Evidence


Formulation of High-Performance, Long-Shelf-Life RTV-1 Acetoxy Silicone Sealants

This compound is the preferred adhesion promoter and crosslinking co-agent for industrial acetoxy-cure RTV-1 silicone sealants. The quantitative evidence of its intermediate hydrolysis rate [1] and high efficiency at low concentrations (0.3-0.5%) [2] allows formulators to precisely balance rapid skin-over time with complete, long-term deep-section cure. Its use results in sealants with extended shelf stability in the cartridge and robust, reliable adhesion to critical substrates like aluminum and glass, meeting the rigorous demands of construction, glazing, and industrial assembly [3]. In this application, it is irreplaceable by faster analogs like tetraacetoxysilane, which compromise shelf-life, or slower alkoxysilanes, which cure too sluggishly.

Deposition of High-Quality Silica Dielectric Layers via Low-Thermal-Budget LPCVD

In semiconductor and micro-electromechanical systems (MEMS) fabrication, this precursor is uniquely suited for depositing dense, high-purity silica (SiO2) thin films via DLI-LPCVD. The quantitative data showing a tunable growth rate from 4.5 to 10.2 Å/min with oxygen addition [1] provides process engineers with a level of control unmatched by traditional TEOS-based processes at similar thermal budgets. This capability is critical for forming dielectric spacers, shallow trench isolation (STI) liners, and passivation layers on temperature-sensitive substrates or advanced 3D device architectures, directly impacting device performance and yield.

Synthesis of Stable Silsesquioxane Hard Masks for 193 nm Photolithography

For the production of advanced semiconductor nodes, this compound is an essential monomer for creating stable, high-performance spin-on hard mask and antireflective coating (ARC) materials. The direct comparative evidence of its ability to form silsesquioxane resins with vastly superior solution and solid-state stability compared to TEOS or TMOS-based resins [1] is a critical differentiator. This enhanced stability translates directly to reduced defectivity on patterned wafers and a longer usable pot-life for the coating solution, which are indispensable requirements for the high-volume manufacturing of integrated circuits with sub-100 nm features.

Development of Advanced Moisture-Cure Elastomeric Compositions

This compound is a key ingredient in developing specialized one-component, moisture-curable elastomers for niche applications beyond general sealants. Its proven ability to act as a crosslinking agent that provides both long shelf-life in the absence of moisture and efficient cure upon exposure [1] makes it valuable for formulating specialty coatings, electronic encapsulants, and conformal coatings. In these applications, the storage stability and controlled cure profile enabled by the tert-butoxy/acetoxy dual functionality are paramount for ensuring reliable, void-free protection of sensitive electronic components and assemblies.

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